A Technical Guide to 1-Bromo-9H-fluoren-9-one: Properties, Synthesis, and Applications
A Technical Guide to 1-Bromo-9H-fluoren-9-one: Properties, Synthesis, and Applications
Abstract
1-Bromo-9H-fluoren-9-one is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its rigid, planar fluorenone core, combined with a strategically positioned bromine atom, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the physicochemical properties, spectral characteristics, reactivity, and synthetic methodologies related to 1-bromo-9H-fluoren-9-one. Furthermore, it explores its critical applications as a building block in the development of novel pharmaceuticals and high-performance organic electronic materials, complete with a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science.
Introduction: The Strategic Value of a Brominated Fluorenone
The fluorene scaffold is a privileged structure in both medicinal chemistry and materials science.[1] Its tricyclic, aromatic system imparts high thermal stability and unique photophysical properties.[1] The introduction of a ketone at the 9-position to form fluorenone creates an electron-deficient core, modulating its electronic properties and providing a site for further chemical modification.[2]
1-Bromo-9H-fluoren-9-one (Figure 1) emerges as a particularly valuable derivative. The bromine atom at the C1 position is not merely a structural component; it is a highly functional handle. As an excellent leaving group, it is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise and controlled introduction of diverse substituents.[2] This capability allows for the systematic exploration of structure-activity relationships (SAR) in drug development and the fine-tuning of electronic properties in materials science.[1] Consequently, 1-bromo-9H-fluoren-9-one is a key starting material for synthesizing a range of biologically active compounds and advanced organic materials, though its cost can be a consideration in industrial-scale production.[3]
Physicochemical and Spectral Properties
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Data
The key physicochemical properties of 1-bromo-9H-fluoren-9-one are summarized in Table 1. It is typically a solid at room temperature and should be stored in a dry, sealed container.[4] While a specific melting point for the 1-bromo isomer is not consistently reported across major databases, the parent compound, 9H-fluoren-9-one, has a melting point of 80-83 °C.[5]
Table 1: Physicochemical Properties of 1-Bromo-9H-fluoren-9-one
| Property | Value | Source(s) |
| IUPAC Name | 1-bromofluoren-9-one | [6] |
| CAS Number | 36804-63-4 | [4][6] |
| Molecular Formula | C₁₃H₇BrO | [6] |
| Molecular Weight | 259.10 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4][7] |
| Storage | Sealed in dry, room temperature | [4] |
Spectral Characterization
Spectroscopic data is crucial for confirming the identity and purity of 1-bromo-9H-fluoren-9-one. While full spectra are available from suppliers,[8] the expected characteristics are as follows:
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¹H NMR: The proton NMR spectrum will show distinct signals in the aromatic region (typically 7.0-8.0 ppm). Due to the bromine substituent, the protons on the brominated ring will exhibit a unique splitting pattern and chemical shifts compared to the unsubstituted ring. The proton ortho to the bromine (H2) and the proton peri to the carbonyl group (H8) are expected to be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will display 13 signals, with the carbonyl carbon (C9) appearing significantly downfield (>190 ppm). The carbon atom attached to the bromine (C1) will show a characteristic chemical shift, and its signal may be attenuated due to the quadrupolar effect of the bromine nucleus.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the conjugated ketone C=O stretch, typically found in the range of 1710-1720 cm⁻¹. Additional bands in the 1600-1450 cm⁻¹ region correspond to aromatic C=C stretching, and a signal around 1100-1200 cm⁻¹ may be attributed to the C-Br stretch.
Chemical Reactivity and Synthetic Pathways
The synthetic utility of 1-bromo-9H-fluoren-9-one is rooted in the reactivity of its two primary functional components: the aromatic C-Br bond and the fluorenone core.
Reactivity Profile
The molecule's reactivity can be understood as a dual-functional system. The bromine atom serves as a prime site for substitution and coupling reactions, while the conjugated fluorenone system influences the overall electronic nature of the molecule and can participate in reactions at the carbonyl group.
The most significant application of the C1-Br bond is in palladium-catalyzed cross-coupling reactions . These reactions form a new carbon-carbon or carbon-heteroatom bond at the C1 position, providing a robust method for elaborating the fluorenone scaffold. This includes:
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Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond, ideal for creating biaryl structures.[9]
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functional groups.
-
Heck Reaction: Reaction with an alkene to form a C-C bond, yielding vinylated fluorenones.
Synthetic Methodologies
The synthesis of 1-substituted fluorenones, including 1-bromo-9H-fluoren-9-one, can be achieved through several established routes. A convenient and scalable synthesis has been described involving multi-step procedures starting from more readily available materials. General strategies for producing the fluorenone core often involve the intramolecular cyclization of biaryl carboxylic acids or the oxidation of the corresponding fluorene precursor.[5] For example, the aerobic oxidation of 1-bromofluorene provides a direct route to the target compound.
Applications in Drug Development and Materials Science
The fluorenone framework is a common motif in biologically active molecules and functional organic materials. 1-Bromo-9H-fluoren-9-one acts as a key intermediate, enabling access to these complex final products.
-
Drug Discovery: Fluorenone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The 1-bromo derivative is an ideal starting point for generating libraries of novel compounds for high-throughput screening. By performing cross-coupling reactions, researchers can systematically vary the substituent at the C1 position to optimize potency, selectivity, and pharmacokinetic properties. For instance, new O-aryl-carbamoyl-oximino-fluorene derivatives with microbicidal activity have been developed from fluorenone intermediates.
-
Materials Science: The high thermal stability and photophysical properties of the fluorenone core make it an attractive component for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system facilitates efficient charge transport. Using 1-bromo-9H-fluoren-9-one, developers can synthesize custom-designed materials by coupling it with other aromatic systems to tune the emission color, charge-carrier mobility, and energy levels of the resulting material, thereby optimizing device performance.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of 1-bromo-9H-fluoren-9-one with an arylboronic acid. This procedure is fundamental to leveraging the synthetic potential of the title compound.
Objective: To synthesize a 1-aryl-9H-fluoren-9-one derivative.
Materials:
-
1-Bromo-9H-fluoren-9-one (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology
-
System Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar). This is critical as palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.
-
Reagent Addition: To the cooled flask, add 1-bromo-9H-fluoren-9-one (1.0 eq), the chosen arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of Toluene/H₂O) via syringe. The addition of water is often necessary to facilitate the transmetalation step by activating the boronic acid.[9]
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas. This step is crucial to remove any residual oxygen, which can deactivate the catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[2]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. This removes the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-aryl-9H-fluoren-9-one product.
Experimental Workflow Diagram
Safety and Handling
As a laboratory chemical, 1-bromo-9H-fluoren-9-one must be handled with appropriate precautions.
-
Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[4] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-9H-fluoren-9-one is a high-value synthetic intermediate whose utility stems from its unique combination of a stable, electronically-active fluorenone core and a versatile bromine handle. Its importance in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. By enabling the precise installation of a wide range of functional groups, it facilitates the development of novel therapeutic agents and advanced organic electronic materials, solidifying its role as a cornerstone of modern synthetic chemistry.
References
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PubChem. (2024). 9-bromofluorene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2024). 1-Bromo-9H-fluoren-9-one. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorenone Derivatives for Advanced Organic Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-9-Fluorononane in Modern Chemical Synthesis. Retrieved from [Link]
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ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]
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ResearchGate. (2015, August 6). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]
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ResearchGate. (2015, August 10). Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Retrieved from [Link]
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National Institutes of Health. (2013). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. Retrieved from [Link]
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National Institutes of Health. (2021, May 18). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Retrieved from [Link]
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